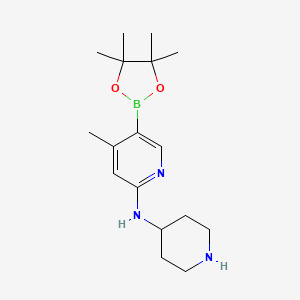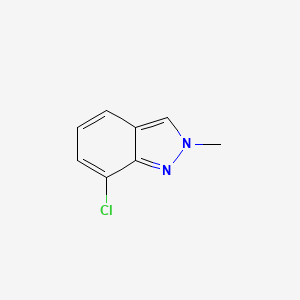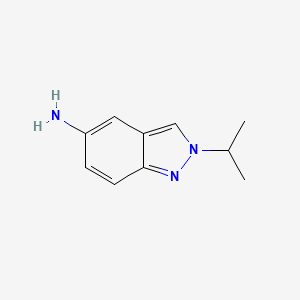![molecular formula C14H20N2O4 B572829 4-[2-(Boc-amino)ethoxy]benzamide CAS No. 1256633-40-5](/img/structure/B572829.png)
4-[2-(Boc-amino)ethoxy]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Ortho Directing Properties and Regioselective Metalation
The study by Bengtsson and Hoegberg (1989) highlights the ortho directing properties of secondary β-amino benzamides, which facilitates regioselective metalation with n-butyllithium at moderately low temperatures. This method is pivotal for the synthesis of therapeutically important substituted 2-methoxy-benzamides, demonstrating the compound's utility in organic synthesis and pharmaceutical chemistry (Bengtsson & Hoegberg, 1989).
Crystallography and Material Characterization
Yanagi et al. (2000) prepared and characterized two polymorphs of a related benzamide compound, showcasing the importance of crystallography in understanding the physical properties of benzamides. Their work on crystal forms and thermal analysis contributes to the knowledge base on how different crystal structures can affect the physical stability and solubility of compounds, which is crucial for drug formulation and material science applications (Yanagi et al., 2000).
Antiparasitic and Anticoccidial Activity
Rogers et al. (1964) demonstrated the anticoccidial activity of 2-substituted PABAs, revealing the potential of benzamide derivatives in developing antiparasitic agents. The study provides a foundation for further exploration into benzamide-based compounds for veterinary and medical applications in combating parasitic infections (Rogers et al., 1964).
Gastrokinetic Agents
Kato et al. (1992) explored benzamide derivatives for their gastrokinetic activity, demonstrating the compound's application in enhancing gastrointestinal motility. This research underscores the therapeutic potential of benzamide compounds in treating gastrointestinal disorders, offering a route to novel prokinetic medications (Kato et al., 1992).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-[2-(4-carbamoylphenoxy)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16-8-9-19-11-6-4-10(5-7-11)12(15)17/h4-7H,8-9H2,1-3H3,(H2,15,17)(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLWMOZKXAYRKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Boc-amino)ethoxy]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((2-(Trimethylsilyl)ethoxy)methyl)-6-vinyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B572746.png)


![4-Chloro-2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B572750.png)





![5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572763.png)


![t-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate](/img/structure/B572767.png)
